N-[(4-chloro-2-ethoxyphenyl)methyl]-5-cyclopropyl-1-methylpyrazole-3-carboxamide
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Overview
Description
N-[(4-chloro-2-ethoxyphenyl)methyl]-5-cyclopropyl-1-methylpyrazole-3-carboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes a pyrazole ring, a cyclopropyl group, and a chlorinated phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chloro-2-ethoxyphenyl)methyl]-5-cyclopropyl-1-methylpyrazole-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the cyclopropyl group: This step may involve cyclopropanation reactions using reagents such as diazomethane or Simmons-Smith reagents.
Attachment of the chlorinated phenyl group: This can be done through electrophilic aromatic substitution reactions, where the chlorinated phenyl group is introduced using chlorinating agents like thionyl chloride or phosphorus pentachloride.
Final coupling: The final step involves coupling the synthesized intermediates to form the desired compound, often using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(4-chloro-2-ethoxyphenyl)methyl]-5-cyclopropyl-1-methylpyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[(4-chloro-2-ethoxyphenyl)methyl]-5-cyclopropyl-1-methylpyrazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-chloro-2-ethoxyphenyl)methyl]-5-cyclopropyl-1-methylpyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-chlorophenyl)methyl]-5-cyclopropyl-1-methylpyrazole-3-carboxamide
- N-[(4-ethoxyphenyl)methyl]-5-cyclopropyl-1-methylpyrazole-3-carboxamide
- N-[(4-chloro-2-methoxyphenyl)methyl]-5-cyclopropyl-1-methylpyrazole-3-carboxamide
Uniqueness
N-[(4-chloro-2-ethoxyphenyl)methyl]-5-cyclopropyl-1-methylpyrazole-3-carboxamide is unique due to the presence of both the ethoxy and chloro substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. This combination of functional groups may provide distinct properties compared to similar compounds, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[(4-chloro-2-ethoxyphenyl)methyl]-5-cyclopropyl-1-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O2/c1-3-23-16-8-13(18)7-6-12(16)10-19-17(22)14-9-15(11-4-5-11)21(2)20-14/h6-9,11H,3-5,10H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQPXXLIGHJJYEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)Cl)CNC(=O)C2=NN(C(=C2)C3CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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